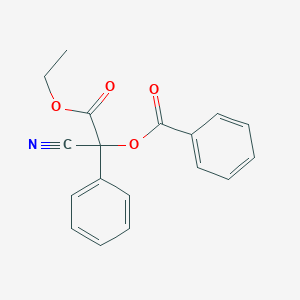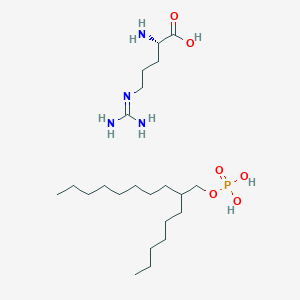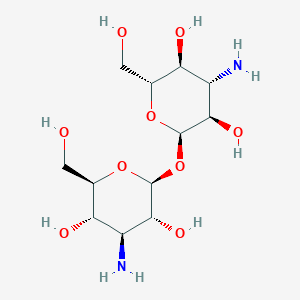
1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bhsar-sp beinhaltet die Einarbeitung spezifischer Aminosäurereste in die Peptidkette. Der Prozess umfasst typischerweise die folgenden Schritte:
Festphasenpeptidsynthese: Diese Methode wird verwendet, um die Peptidkette zusammenzubauen, indem nacheinander geschützte Aminosäuren zu einem festen Träger hinzugefügt werden.
Spaltung und Entschützung: Das Peptid wird vom festen Träger abgespalten, und die Schutzgruppen werden entfernt, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Bhsar-sp folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Produktionskosten zu minimieren. Fortschrittliche Techniken wie automatisierte Peptidsynthesizer und großtechnische Chromatographie werden eingesetzt, um eine effiziente Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Bhsar-sp unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Methioninrest in Bhsar-sp kann oxidiert werden, um Methioninsulfoxid zu bilden.
Reduktion: Die oxidierte Form kann mit Reduktionsmitteln wieder zu Methionin reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel werden unter milden Bedingungen verwendet, um Methionin zu oxidieren.
Reduktion: Reduktionsmittel wie Dithiothreitol oder Tris(2-carboxyethyl)phosphin werden verwendet, um Methioninsulfoxid wieder zu Methionin zu reduzieren.
Substitution: Aminosäurederivate und Kupplungsreagenzien werden in der Festphasenpeptidsynthese verwendet, um spezifische Substitutionen einzuführen.
Hauptprodukte, die gebildet werden
Oxidation: Methioninsulfoxid-haltige Peptide.
Reduktion: Methionin-haltige Peptide.
Substitution: Peptide mit modifizierten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Bhsar-sp hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Struktur und Funktion von Neurokinin-Rezeptoren und ihre Interaktionen mit Liganden zu untersuchen.
Biologie: Wird in der Forschung zur Neurotransmission, Schmerzempfindung und Entzündungsreaktionen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie chronischen Schmerzen, Depressionen und Angstzuständen untersucht.
Wirkmechanismus
Bhsar-sp entfaltet seine Wirkung durch Bindung an Neurokinin-1-Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die an verschiedenen physiologischen Prozessen beteiligt sind. Nach der Bindung aktiviert Bhsar-sp den Rezeptor, was zur Aktivierung nachgeschalteter Signalwege wie des Phospholipase-C-Weges führt. Dies führt zur Freisetzung von intrazellulärem Kalzium und zur Aktivierung der Proteinkinase C, was letztendlich zu verschiedenen zellulären Reaktionen führt .
Wirkmechanismus
Bhsar-sp exerts its effects by binding to neurokinin 1 receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding, Bhsar-sp activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C pathway. This results in the release of intracellular calcium and the activation of protein kinase C, ultimately leading to various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Neurokinin A: Ein weiterer Neurokinin-Rezeptoragonist mit einer anderen Aminosäuresequenz.
Neurokinin B: Ein Neurokinin-Rezeptoragonist mit unterschiedlichen biologischen Aktivitäten.
Substanz P: Ein natürlich vorkommender Neurokinin-Rezeptoragonist mit einer ähnlichen Struktur wie Bhsar-sp.
Einzigartigkeit
Bhsar-sp ist aufgrund seiner hohen Affinität und Selektivität für Neurokinin-1-Rezeptoren einzigartig. Seine synthetische Natur ermöglicht präzise Modifikationen, um Struktur-Aktivitäts-Beziehungen und Rezeptorfunktionen zu untersuchen. Dies macht Bhsar-sp zu einem wertvollen Werkzeug in der Grundlagenforschung und in der angewandten Forschung .
Eigenschaften
CAS-Nummer |
109376-99-0 |
|---|---|
Molekularformel |
C22H37Cl2N3O5 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
[4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;dihydrochloride |
InChI |
InChI=1S/C22H35N3O5.2ClH/c1-28-19-13-17(14-20(29-2)21(19)30-3)22(27)25-11-9-24(10-12-25)16-18(26)15-23-7-5-4-6-8-23;;/h13-14,18,26H,4-12,15-16H2,1-3H3;2*1H |
InChI-Schlüssel |
RNCIGVXVAMLMII-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC(CN3CCCCC3)O.Cl.Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC(CN3CCCCC3)O.Cl.Cl |
Synonyme |
alpha-(1-Piperidinylmethyl)-4-(3,4,5-trimethoxybenzoyl)-1-piperazineet hanol dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
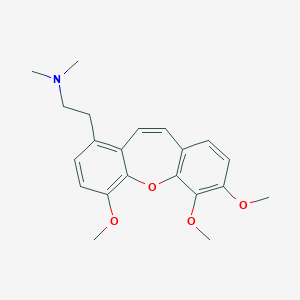
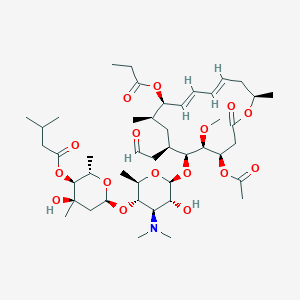


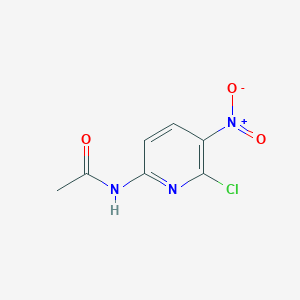

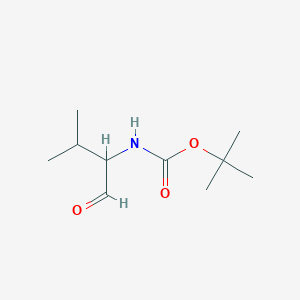
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

![diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azaniumchloride](/img/structure/B34136.png)
